1-Nitro-2-naphthaldehyde
CAS No.: 101327-84-8
Cat. No.: VC20744354
Molecular Formula: C11H7NO3
Molecular Weight: 201.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101327-84-8 |
---|---|
Molecular Formula | C11H7NO3 |
Molecular Weight | 201.18 g/mol |
IUPAC Name | 1-nitronaphthalene-2-carbaldehyde |
Standard InChI | InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H |
Standard InChI Key | XQIMHJNMEFIADP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O |
Chemical Structure and Properties
Molecular Structure
1-Nitro-2-naphthaldehyde has the molecular formula C11H7NO3, corresponding to a molecular weight of 201.178 g/mol . The compound consists of a naphthalene core with a nitro group (-NO2) at position 1 and an aldehyde group (-CHO) at position 2. The structural arrangement creates a unique electronic distribution that influences its chemical behavior and reactivity patterns.
The chemical structure can be represented by the following InChI notation:
InChI=1/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H
Table 1: Structural Identifiers of 1-Nitro-2-naphthaldehyde
Parameter | Value |
---|---|
Molecular Formula | C11H7NO3 |
Molecular Weight | 201.178 g/mol |
CAS Number | 101327-84-8 |
MDL Number | MFCD03427164 |
PubChem ID | 4576022 |
InChI Key | XQIMHJNMEFIADP-UHFFFAOYSA-N |
Physical Properties
1-Nitro-2-naphthaldehyde typically appears as a yellow to orange crystalline solid. It demonstrates good solubility in common organic solvents such as ethanol, acetone, and other polar organic solvents, while exhibiting limited solubility in water . This solubility profile is consistent with its aromatic nature and the presence of polar functional groups.
Table 2: Physical Properties of 1-Nitro-2-naphthaldehyde
Chemical Properties
The chemical behavior of 1-Nitro-2-naphthaldehyde is primarily dictated by the presence of two electron-withdrawing groups—the nitro and aldehyde functionalities—attached to the naphthalene ring. These functional groups confer distinct reactivity patterns that are valuable in organic synthesis.
The aldehyde group is particularly reactive toward nucleophilic addition reactions, while the nitro group can undergo reduction to form amino derivatives. The combination of these functional groups allows 1-Nitro-2-naphthaldehyde to participate in various condensation reactions, making it a versatile building block in the synthesis of more complex organic structures .
Additionally, the compound may exhibit fluorescence properties, which can be advantageous in certain applications such as sensing and imaging technologies . The presence of the extended aromatic system, coupled with the electron-withdrawing groups, contributes to its potential photophysical properties.
Synthesis Methods
Laboratory Scale Synthesis
Several synthetic routes have been developed for the preparation of 1-Nitro-2-naphthaldehyde at laboratory scale. One documented method involves the use of microwave irradiation to achieve efficient synthesis:
A mixture of a precursor compound (referred to as compound 2 in the source material, 0.0549 g, 0.0003 mol), an appropriate aromatic aldehyde (0.00033 mol), and glacial acetic acid (0.1 mL) in ethanol (5 mL) is heated under microwave irradiation (20 W) at 80°C for 10 minutes. Upon cooling, the precipitated solid is collected by filtration, washed with water, dried, and recrystallized to obtain the desired product. This method has been reported to achieve a yield of approximately 72% .
Another synthetic approach referenced in the literature appears in Tetrahedron Letters (volume 28, page 3021, 1987), suggesting established protocols for the preparation of this compound dating back several decades .
Parameter | Value | Reference |
---|---|---|
Reagents | Precursor compound, aromatic aldehyde, glacial acetic acid, ethanol | |
Temperature | 80°C | |
Time | 10 minutes | |
Method | Microwave irradiation (20 W) | |
Yield | 72% |
Applications
Organic Synthesis
1-Nitro-2-naphthaldehyde serves as an important intermediate in organic synthesis due to its bifunctional nature. The aldehyde group can participate in various condensation reactions, including aldol condensations, Wittig reactions, and reductive aminations. Meanwhile, the nitro group offers opportunities for further functionalization through reduction to form amino derivatives or other transformation reactions .
These characteristics make 1-Nitro-2-naphthaldehyde valuable in the construction of more complex molecular structures, including heterocyclic compounds and extended conjugated systems. Its reactivity pattern allows for selective modifications, enabling the synthesis of compounds with specific structural features required for targeted applications.
Material Science Applications
The unique structural features of 1-Nitro-2-naphthaldehyde contribute to its potential applications in material science. The compound's fluorescence properties, attributed to its extended aromatic system modified by electron-withdrawing groups, make it potentially useful in the development of optical materials and sensors .
Furthermore, derivatives of 1-Nitro-2-naphthaldehyde may find applications in the field of organic electronics, where compounds with specific electronic properties are sought for the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other optoelectronic devices.
Pharmaceutical and Agrochemical Applications
In the pharmaceutical and agrochemical sectors, 1-Nitro-2-naphthaldehyde serves as a building block for the synthesis of biologically active compounds. The ability to introduce various functional groups through reactions with the aldehyde and nitro moieties allows for the creation of diverse molecular libraries that can be screened for biological activity .
The naphthalene core is present in numerous pharmaceutically active compounds, and the additional functional groups in 1-Nitro-2-naphthaldehyde provide handles for introducing structural modifications that might enhance biological activity or improve pharmacokinetic properties.
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